3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid
Overview
Description
3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid: is an organic compound with the molecular formula C({15})H({15})NO(_{3}) It is characterized by a benzoic acid core substituted with two methyl groups at the 3 and 5 positions, and a pyridin-3-ylmethoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethyl-4-hydroxybenzoic acid and 3-bromomethylpyridine.
Etherification Reaction: The 3,5-dimethyl-4-hydroxybenzoic acid undergoes an etherification reaction with 3-bromomethylpyridine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. This step forms the this compound.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods:
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid derivatives with oxidized methyl groups.
Reduction: 3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Material Science: Its structural features make it a candidate for the synthesis of novel organic materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural similarity to known bioactive molecules makes it a potential lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry:
Polymer Science: The compound can be incorporated into polymer backbones to modify their physical properties, such as thermal stability or solubility.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridin-3-ylmethoxy group can interact with active sites through hydrogen bonding or hydrophobic interactions, while the benzoic acid moiety can participate in ionic interactions.
Comparison with Similar Compounds
3,5-Dimethyl-4-hydroxybenzoic acid: Lacks the pyridin-3-ylmethoxy group, making it less versatile in forming complex structures.
4-(Pyridin-3-ylmethoxy)benzoic acid: Lacks the methyl groups, which can affect its reactivity and binding properties.
3,5-Dimethylbenzoic acid: Lacks both the pyridin-3-ylmethoxy group and the hydroxyl group, limiting its applications in coordination chemistry and drug design.
Uniqueness:
3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both the pyridin-3-ylmethoxy group and the methyl groups allows for a diverse range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3,5-dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-13(15(17)18)7-11(2)14(10)19-9-12-4-3-5-16-8-12/h3-8H,9H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXYDASDOGSCFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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